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Compound of Interest

Compound Name: Dichloroacetic anhydride

Cat. No.: B1195690

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for dichloroacetic anhydride. It is intended for
researchers, scientists, and professionals in drug development who require detailed spectral
information and analytical protocols for this compound.

Core Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for dichloroacetic
anhydride (CAS No: 4124-30-5).[1][2][3]

Nuclear Magnetic Resonance (NMR) Data
1H NMR Spectrum

Chemical Shift Lo
Multiplicity Solvent Instrument Source
(ppm)
Not specified in Singlet Not specified in )
] Varian A-60D PubChem([4]
search results (predicted) search results

13C NMR Spectrum
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Chemical Shift (ppm) Solvent Source

W. Bremser BASF
Not specified in search results Not specified in search results Ludwigshafen (1974) via
PubChem[4]

Infrared (IR) Spectroscopy Data

The infrared spectrum of dichloroacetic anhydride exhibits characteristic absorption bands
corresponding to its functional groups.

Key Absorption Bands

Technique Source

(cm™)
FTIR (Neat) Not specified in search results Sigma-Aldrich via PubChem[4]
ATR-IR Not specified in search results Aldrich via PubChem([4]

Experimental Protocols

Detailed experimental parameters for the acquisition of the referenced spectra are not fully
available in the public domain. However, the following outlines the general methodologies for
obtaining NMR and IR spectra for a compound like dichloroacetic anhydride.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the
molecular structure of a compound. For dichloroacetic anhydride, both 1H and 3C NMR
spectra are informative.

o Sample Preparation: A small amount of dichloroacetic anhydride is dissolved in a suitable
deuterated solvent (e.g., CDCls, Acetone-ds). The concentration is typically in the range of 5-
25 mg/mL. It is critical to use a dry solvent due to the reactivity of the anhydride.

 Instrumentation: The spectra are acquired on an NMR spectrometer, such as a Varian A-60D
or a more modern high-field instrument.[4]

o Data Acquisition:
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o For *H NMR, the spectral width is set to encompass all proton signals (typically 0-12 ppm).
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

o For 13C NMR, a wider spectral width is used (typically 0-220 ppm). Due to the low natural
abundance of 13C, a larger number of scans is required. Proton decoupling is typically
employed to simplify the spectrum to single lines for each unique carbon atom.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the frequency-domain spectrum. This is followed by phase correction, baseline
correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane - TMS,
or the residual solvent peak).

Infrared (IR) Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

e Sample Preparation:

o Neat (for liquids): A thin film of the liquid sample is placed between two salt plates (e.g.,
NaCl or KBr).[4]

o Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the
ATR crystal (e.g., diamond or germanium). This technique is suitable for both liquids and
solids and requires minimal sample preparation.[4]

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400
cm~1). A background spectrum (of the empty salt plates or ATR crystal) is recorded and
automatically subtracted from the sample spectrum.

o Data Processing: The resulting interferogram is Fourier transformed to produce the IR
spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm~1).

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like dichloroacetic anhydride.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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